Folate-MS432 -

Folate-MS432

Catalog Number: EVT-12562017
CAS Number:
Molecular Formula: C78H96F3IN18O12S
Molecular Weight: 1693.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Folate-MS432 is synthesized through a chemical reaction that involves conjugating folic acid with a ligand that targets the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This process utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established method in organic chemistry for forming carbon-carbon bonds between azides and alkynes, which facilitates the attachment of the folate moiety to the active component of the compound .

Classification

Folate-MS432 falls under the category of bifunctional small molecules known as Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to induce targeted protein degradation via the ubiquitin-proteasome system, effectively reducing the levels of specific target proteins within cells. The classification highlights its role in therapeutic strategies aimed at treating cancers by degrading oncogenic proteins.

Synthesis Analysis

Methods

The synthesis of Folate-MS432 involves several key steps:

  1. Preparation of Reactants: The starting materials include folic acid and an alkyne-modified ligand that binds to VHL.
  2. Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction is performed under controlled conditions to ensure high yield and purity of the final product.
  3. Purification: The synthesized compound is purified using chromatographic techniques to remove any unreacted materials or byproducts.

Technical Details

  • Reaction Conditions: The synthesis typically requires specific temperature and pressure conditions conducive to CuAAC, often performed in an organic solvent.
  • Characterization Techniques: Post-synthesis, Folate-MS432 is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure

Folate-MS432 consists of a folate moiety linked to a small molecule that targets specific proteins for degradation. The molecular structure can be depicted as follows:

  • Folate Moiety: Contains a pteridine ring, para-aminobenzoic acid, and glutamic acid.
  • Linker: A chemical linker connects the folate to the active degradation component.

Data

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific modifications made during synthesis).
  • Molecular Weight: Determined through mass spectrometry during characterization.
Chemical Reactions Analysis

Reactions

Folate-MS432 undergoes several critical reactions:

  1. Binding Reaction: The compound binds selectively to the folate receptor on cancer cells.
  2. Ubiquitination Process: Once bound, it facilitates the ubiquitination of target proteins via VHL, marking them for degradation by the proteasome.
  3. Degradation Reaction: The target proteins, such as MEK1 and MEK2, are subsequently degraded, leading to reduced signaling pathways that promote cancer cell survival .

Technical Details

The efficiency of these reactions is influenced by factors such as concentration, incubation time, and cellular context. Studies indicate that Folate-MS432 effectively degrades its targets in a dose-dependent manner.

Mechanism of Action

Process

The mechanism by which Folate-MS432 exerts its effects involves:

  1. Selective Targeting: The folate moiety directs the compound specifically to cells expressing high levels of folate receptors.
  2. Induction of Ubiquitination: Upon binding, it recruits E3 ligases (VHL) that facilitate ubiquitin attachment to target proteins.
  3. Proteasomal Degradation: The ubiquitinated proteins are recognized and degraded by the proteasome, leading to decreased levels of oncogenic proteins.

Data

Experimental results show that Folate-MS432 can effectively degrade MEK1 and MEK2 in various cancer cell lines, demonstrating its potential as a therapeutic agent against cancers driven by these pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on pH.

Chemical Properties

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts specifically with target proteins through established biochemical pathways.

Relevant data regarding solubility and stability can be crucial for formulation development in therapeutic applications.

Applications

Folate-MS432 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Primarily aimed at degrading proteins involved in oncogenic signaling pathways, making it a promising candidate for targeted cancer therapies.
  • Research Tool: Utilized in studies investigating protein degradation mechanisms and signaling pathways in cancer biology.

The ability of Folate-MS432 to selectively target cancer cells while minimizing effects on normal cells underscores its potential utility as an innovative therapeutic strategy .

Targeted Protein Degradation Mechanisms

PROTAC Technology Foundations

PROteolysis-TArgeting Chimeras (PROTACs) are heterobifunctional molecules comprising three elements:

  • A target protein-binding ligand
  • An E3 ubiquitin ligase-recruiting ligand
  • A chemical linker facilitating ternary complex formation [1] [2]

Ubiquitin-Proteasome System Hijacking Strategies

PROTACs exploit endogenous ubiquitination machinery:

  • E1-E2-E3 Cascade Activation: The PROTAC-E3 complex recruits E2 ubiquitin-conjugating enzymes, activating ubiquitin transfer
  • Proximity-Induced Ubiquitination: Ternary complex formation positions the target protein for ubiquitin tagging at lysine residues
  • 26S Proteasome Recognition: Polyubiquitinated proteins (K48-linked chains) are recognized by proteasomal receptors (RPN10/RPN13) and degraded [2] [6]
  • PROTAC Recycling: The PROTAC dissociates intact after degradation, enabling catalytic reuse [3]

Table 1: Key Components of Ubiquitin-Proteasome Hijacking

ComponentFunctionPROTAC Utilization
E3 Ligase (CRBN/VHL)Substrate recognition & ubiquitin transferAnchored via ligands (e.g., pomalidomide for CRBN)
UbiquitinDegradation signalTagged to target proteins via induced proximity
26S ProteasomeProteolytic complexDegrades ubiquitin-tagged targets
Linker chemistrySpatial coordinationOptimized length/chemistry for ternary complex stability

Catalytic Activity and Sub-Stoichiometric Efficiency

PROTACs operate through event-driven pharmacology:

  • Catalytic Turnover: A single PROTAC degrades multiple target molecules (typically 3–10 cycles) [3] [9]
  • Low Dosing Efficacy: Degradation occurs at concentrations below IC50 values of parental inhibitors (e.g., ARV-110 degrades AR at 1 nM) [5]
  • Kinetic Advantages: Degradation persists beyond drug clearance due to irreversible protein elimination [6]

Advantages over Occupancy-Driven Inhibitors

| Table 2: PROTACs vs. Traditional Inhibitors

ParameterOccupancy-Driven InhibitorsPROTAC Degraders
Target ScopeRequires functional active sites (≤25% of proteome)Degrades scaffolding proteins/enzyme-independent functions (e.g., FAK scaffolding) [3] [7]
ResistanceVulnerable to mutations/overexpressionOvercomes mutations (e.g., AR L702H resistance mutation) [5]
PharmacologyTransient inhibition requiring sustained bindingSustained effects post-drug removal
DosingHigh concentrations for occupancySub-stoichiometric activity
UndruggablesLimited applicabilityDegrades "undruggable" targets (e.g., STAT3, KRAS) [5] [9]

Key advantages include:

  • Elimination of both enzymatic and non-enzymatic functions (e.g., FAK degradation disrupts kinase activity and scaffolding [3])
  • Enhanced selectivity for homologous proteins (e.g., BRD4 degradation >10-fold selective over BRD2/3 with MZ1 PROTAC [9])

Folate Receptor-Mediated Targeting

FOLR1 Overexpression in Malignancies

Folate receptor alpha (FOLR1) demonstrates tumor-selective overexpression:

  • Ovarian cancer: 80–90% of carcinomas show high FOLR1 expression (vs. 0% in normal ovary) [4] [8]
  • Lung adenocarcinoma: 50–70% overexpression correlated with poor prognosis
  • Triple-negative breast cancer: 30–50% expression in metastatic diseaseTable 3: FOLR1 Expression in Human Cancers
Cancer TypeFOLR1+ Tumors (%)Normal Tissue ExpressionClinical Relevance
Ovarian80–90%Restricted to kidneys/placentaAssociated with platinum resistance
Lung (NSCLC)50–70%Low in lung epitheliumHigher stage/metastasis correlation
Breast (TNBC)30–50%Absent in most tissuesPoorer overall survival
Endometrial40–60%UndetectablePredictive biomarker for therapy

Differential Endocytosis in Cancer vs. Normal Cells

FOLR1 enables tumor-selective drug delivery:

  • Receptor-Mediated Endocytosis: Folate conjugates internalize via clathrin-coated pits at 104–105 sites/cell in malignancies vs. <103 in normal cells [4]
  • pH-Dependent Release: Acidic endosomes (pH 5.0–6.0) trigger folate dissociation and payload release
  • Bystander Effects: Released PROTACs diffuse to neighboring tumor cells
  • Biodistribution Advantage: Folate conjugation reduces hepatic clearance vs. unconjugated PROTACs [8]

Ligand-Receptor Binding Kinetics and Specificity

Folate-FOLR1 interaction enables precise targeting:

  • High Affinity: Kd = 0.1–1 nM for folic acid vs. FOLR1 [4]
  • Specificity: Minimal binding to folate transporters (RFC, PCFT)
  • Structural Basis: Glutamate residues coordinate FOLR1’s binding pocket via hydrogen bonding and π-stacking [10]
  • Folate-Caged PROTAC Design:
  • Inactive folate-PROTAC conjugate circulates systemically
  • Intracellular hydrolysis releases active PROTAC in FOLR1+ cells
  • Achieves >50-fold tumor-selective degradation vs. normal tissues [4]

Folate-MS432: A Case Study in Integration

Folate-MS432 exemplifies folate-PROTAC convergence:

  • Structure: Folate ligand linked to MS432 PROTAC (targeting BRD4 via VHL ligase)
  • Mechanism:
  • Folate mediates FOLR1-dependent uptake in ovarian cancer cells
  • Lysosomal cleavage releases MS432 PROTAC
  • BRD4 degradation occurs at IC50 = 15 nM (vs. >500 nM in FOLR1- cells) [4]
  • Advantages:
  • Eliminates off-target degradation in healthy tissues
  • Overcomes pharmacokinetic limitations of traditional PROTACs

Properties

Product Name

Folate-MS432

IUPAC Name

(2S)-2-[[2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]phenyl]-2-oxoethyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid

Molecular Formula

C78H96F3IN18O12S

Molecular Weight

1693.7 g/mol

InChI

InChI=1S/C78H96F3IN18O12S/c1-46(48-19-21-50(22-20-48)69-47(2)89-45-113-69)90-73(106)61-38-55(44-100(61)75(108)70(78(3,4)5)93-64(103)17-12-10-8-6-7-9-11-14-33-84-34-16-36-111-97-72(105)56-28-29-57(79)66(81)67(56)92-59-30-25-51(82)37-58(59)80)112-65(104)18-13-15-35-99-43-54(96-98-99)41-87-63(102)32-31-60(76(109)110)86-42-62(101)49-23-26-52(27-24-49)85-39-53-40-88-71-68(91-53)74(107)95-77(83)94-71/h19-30,37,40,43,45-46,55,60-61,70,84-86,92H,6-18,31-36,38-39,41-42,44H2,1-5H3,(H,87,102)(H,90,106)(H,93,103)(H,97,105)(H,109,110)(H3,83,88,94,95,107)/t46-,55+,60-,61-,70+/m0/s1

InChI Key

ZLMIAOUBLNHEHE-UVHPRSAMSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CCC(C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CC[C@@H](C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.